Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate
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Description
Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.73 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a quinoline core structure, which is known for its ability to intercalate with DNA and influence various biological processes. The presence of a chloro group and a dimethylamino side chain enhances its interaction with cellular targets, potentially leading to diverse pharmacological effects.
The primary mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The quinoline moiety allows the compound to intercalate between DNA base pairs, which can inhibit DNA replication and transcription processes.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, affecting their activity and leading to altered cellular responses.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 0.0195 mg/mL, indicating strong antimicrobial potential .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.0048 |
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor activity. Preliminary studies suggest that it may exhibit cytotoxic effects against several cancer cell lines.
Case Study: Anticancer Efficacy
In vitro tests on human cancer cell lines (A549 and HT29) demonstrated that derivatives of quinoline compounds showed promising antitumor activity with IC50 values significantly lower than that of standard chemotherapy agents like cisplatin.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl derivative | A549 | 1.53 |
Ethyl derivative | HT29 | 0.77 |
Cisplatin | A549 | >10 |
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For instance, modifications at the R1 and R2 positions have been shown to improve lipophilicity and overall potency against various pathogens .
Properties
IUPAC Name |
ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-4-19-14(18)10-8-16-12-9(13(10)17(2)3)6-5-7-11(12)15/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRVDQNVAONGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.